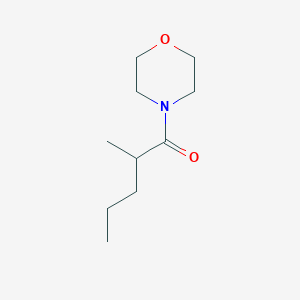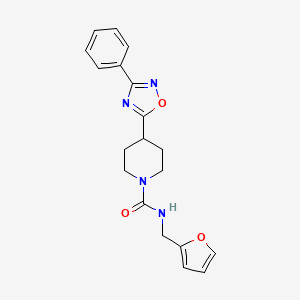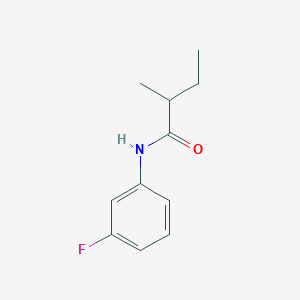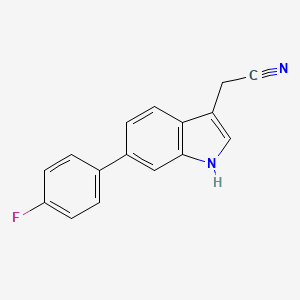
2-Methyl-1-morpholin-4-ylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-morpholin-4-ylpentan-1-one, also known as MDMB-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. MDMB-2201 has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of MDMB-2201 for recreational purposes is illegal in most countries. The focus of
作用機序
2-Methyl-1-morpholin-4-ylpentan-1-one acts as a potent agonist of the CB1 and CB2 receptors. The compound binds to these receptors and activates them, leading to the psychoactive effects of marijuana. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which is responsible for the psychoactive effects of marijuana.
Biochemical and Physiological Effects:
This compound has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. The compound has been shown to cause hallucinations, paranoia, anxiety, and cognitive impairment. This compound has also been shown to cause tachycardia, hypertension, and vasoconstriction. Additionally, the compound has been shown to suppress the immune system, leading to an increased risk of infections.
実験室実験の利点と制限
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, making it a valuable tool for studying the effects of synthetic cannabinoids. However, it is important to note that the use of this compound for recreational purposes is illegal and can lead to severe legal consequences.
将来の方向性
There are several future directions for the study of 2-Methyl-1-morpholin-4-ylpentan-1-one. One possible direction is to study the long-term effects of synthetic cannabinoids on the human body. Another possible direction is to study the effects of this compound on different types of cells and tissues. Additionally, it would be interesting to study the effects of this compound on different animal models to better understand its effects on the human body. Finally, it would be valuable to study the potential therapeutic uses of this compound, such as in the treatment of pain or anxiety disorders.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of this compound for recreational purposes is illegal in most countries. The compound has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. There are several future directions for the study of this compound, including the study of its long-term effects, its effects on different types of cells and tissues, its effects on different animal models, and its potential therapeutic uses.
合成法
2-Methyl-1-morpholin-4-ylpentan-1-one is synthesized by reacting 5-fluoro MDMB-PICA with morpholine and pentanone in the presence of a catalyst. The synthesis method is relatively simple and can be performed in a laboratory setting. However, it is important to note that the synthesis of this compound for recreational purposes is illegal and can lead to severe legal consequences.
科学的研究の応用
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. This compound has been used to study the effects of synthetic cannabinoids on the central nervous system, cardiovascular system, and immune system.
特性
IUPAC Name |
2-methyl-1-morpholin-4-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-4-9(2)10(12)11-5-7-13-8-6-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQWKDCZXGVPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)

![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)